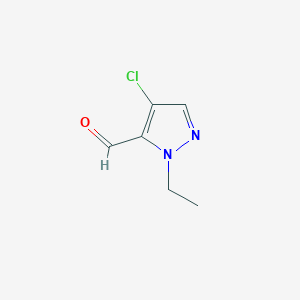
2-(3-Benzyloxyphenyl)isonicotinic acid
Vue d'ensemble
Description
2-(3-Benzyloxyphenyl)isonicotinic acid is a chemical compound with the molecular formula C19H15NO3 . It has a molecular weight of 305.33 . This compound is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The linear formula of this compound is C19H15NO3 . It’s a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 305.33 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Chemical Properties and Synthesis
The chemical structure and synthesis of isonicotinic acid derivatives, including 2-(3-Benzyloxyphenyl)isonicotinic acid, have been extensively studied to understand their antituberculotic activity and pharmacological profiles. Scior and Garcés-Eisele (2006) discuss the relationships between structure, disintegration, and activity of over 200 isonicotinic acid hydrazide derivatives. They found that most derivatives do not exhibit superior antimycobacterial potency compared to isoniazid, except for a few with additional unspecific toxicity. This work highlights the complexity of molecular events in the development of new therapeutic agents based on the isoniazid scaffold Scior & Garcés-Eisele, 2006.
Biological and Pharmacological Importance
The derivatives of isonicotinic acid, including this compound, exhibit a range of biological activities. For instance, Tjahjono et al. (2022) reviewed the synthesis, characterization, and application of a salicylic acid derivative, highlighting its potential in drug development due to its COX-2 specificity, low toxicity, and anti-inflammatory properties. This review underscores the potential of such compounds in developing new therapeutic agents Tjahjono et al., 2022.
Environmental and Industrial Applications
Beyond pharmacological interests, derivatives of isonicotinic acid have been explored for environmental and industrial applications. Husain and Husain (2007) discussed the use of redox mediators in enhancing the degradation efficiency of recalcitrant organic pollutants in wastewater. They highlighted the role of enzymes, in presence of redox mediators, in degrading pollutants, pointing towards the potential environmental benefits of these chemical reactions Husain & Husain, 2007.
Orientations Futures
While specific future directions for 2-(3-Benzyloxyphenyl)isonicotinic acid are not mentioned in the available resources, it’s worth noting that synthetic chemical inducers of plant immunity, which stimulate or prime the endogenous immunity of plants to combat pathogenic invasions, are considered promising alternatives to conventional pesticides . This suggests potential future research directions in exploring the biological activities of various isonicotinic acid derivatives.
Propriétés
IUPAC Name |
2-(3-phenylmethoxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)16-9-10-20-18(12-16)15-7-4-8-17(11-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSKMUWENPZAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688420 | |
| Record name | 2-[3-(Benzyloxy)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008774-47-7 | |
| Record name | 2-[3-(Benzyloxy)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,1'-Biphenyl, 4-pentyl-4'-[(4-propylphenyl)ethynyl]-](/img/structure/B3044913.png)
![1,1'-Biphenyl, 4-propyl-4'-[(4-propylphenyl)ethynyl]-](/img/structure/B3044914.png)
![Bis[4-(methoxycarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B3044917.png)
![Bis[4-(propoxycarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B3044918.png)




